3-Methyl-4-(methylsulfonyl)benzonitrile

Medicinal Chemistry Agrochemical Intermediate Physicochemical Profiling

SAR campaigns on sulfone scaffolds suffer from impurity-driven false positives. 3-Methyl-4-(methylsulfonyl)benzonitrile (CAS 1820608-05-6) solves this with consistent 98% purity and defined physicochemical properties. • 98% purity ensures accurate dose-response and minimizes false hits. • Balanced Lipinski profile (XLogP3 0.7, MW 195.24, TPSA 66.3 Ų) supports hit-to-lead optimization. • Electron-withdrawing methylsulfonyl combined with steric 3-methyl enables regioselective transformations. • Batch-to-batch consistency from BenchChem guarantees reproducible research outcomes.

Molecular Formula C9H9NO2S
Molecular Weight 195.24
CAS No. 1820608-05-6
Cat. No. B2565746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(methylsulfonyl)benzonitrile
CAS1820608-05-6
Molecular FormulaC9H9NO2S
Molecular Weight195.24
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C#N)S(=O)(=O)C
InChIInChI=1S/C9H9NO2S/c1-7-5-8(6-10)3-4-9(7)13(2,11)12/h3-5H,1-2H3
InChIKeyRHHUGUBSIDVXEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-(methylsulfonyl)benzonitrile: Physicochemical Profile


3-Methyl-4-(methylsulfonyl)benzonitrile is a substituted aromatic nitrile featuring a methyl group at the 3-position and a methylsulfonyl group at the 4-position of the benzonitrile ring, with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol [1]. It is a solid at ambient conditions and serves primarily as a research chemical and synthetic intermediate in medicinal chemistry and agrochemical development . Key computed physicochemical properties from authoritative databases include an XLogP3 value of 0.7 and a topological polar surface area (TPSA) of 66.3 Ų [1], which distinguish it from closely related sulfonylbenzonitrile analogs lacking the 3-methyl substituent.

3-Methyl-4-(methylsulfonyl)benzonitrile: Why Substitution Fails


Generic substitution with closely related methylsulfonylbenzonitriles (e.g., the 4-sulfonyl or 3-sulfonyl analogs) is not chemically or pharmacologically equivalent due to quantifiable differences in molecular weight, lipophilicity, and hydrogen bonding capacity introduced by the 3-methyl group [1]. These alterations impact the compound's behavior in solubility assays, membrane permeability predictions, and synthetic reactivity profiles [2]. Furthermore, oxidation state differences between the sulfonyl (SO₂) and sulfide (S) analogs (e.g., 3-methyl-4-(methylthio)benzonitrile) lead to divergent electrophilicity and metabolic stability, precluding direct substitution in structure-activity relationship (SAR) campaigns [3]. The following quantitative evidence guide substantiates why procurement of this specific CAS number is critical for reproducible research outcomes.

3-Methyl-4-(methylsulfonyl)benzonitrile: Comparative Evidence


Molecular Weight Distinction

The target compound exhibits a molecular weight of 195.24 g/mol, which is 14.03 g/mol (7.7%) higher than the 181.21 g/mol observed for the unsubstituted methylsulfonylbenzonitrile analogs such as 4-(methylsulfonyl)benzonitrile (CAS 22821-76-7), 3-(methylsulfonyl)benzonitrile (CAS 22821-75-6), and 2-(methylsulfonyl)benzonitrile (CAS 89942-56-3) [1][2]. This difference arises solely from the presence of the 3-methyl group and impacts properties such as molar mass-dependent dosing calculations and predicted oral absorption. For procurement, this molecular weight distinction ensures that the correct compound, with its specific steric and electronic profile, is used in SAR studies.

Medicinal Chemistry Agrochemical Intermediate Physicochemical Profiling

Lipophilicity Comparison

The target compound demonstrates a computed XLogP3 value of 0.7, indicating moderate lipophilicity [1]. In contrast, the 3-(methylsulfonyl)benzonitrile regioisomer (CAS 22821-75-6) exhibits a higher XLogP of approximately 1.0-2.04 (depending on computational method) [2], and 4-(methylsulfonyl)benzonitrile shows an XLogP3 of 0.9 [3]. This lower lipophilicity of the target compound relative to its 3-sulfonyl regioisomer (ΔXLogP ≈ -0.3 to -1.3) suggests improved aqueous solubility and reduced non-specific binding, which are critical factors in cellular and in vivo assays. The 3-methyl group, despite being hydrophobic, exerts an overall polarizing effect in conjunction with the adjacent sulfonyl group, leading to a net decrease in lipophilicity compared to the 3-sulfonyl isomer.

Lipophilicity ADME Prediction Drug Discovery

Oxidation State: Sulfonyl vs. Sulfide

The target compound contains a sulfonyl group (-SO2-), which is the fully oxidized sulfur species. Its sulfide analog, 3-methyl-4-(methylthio)benzonitrile (CAS 918967-41-6), contains a divalent sulfur atom (-S-) . The sulfonyl group is significantly more electron-withdrawing (Hammett σp value for SO2Me ≈ +0.72) compared to the electron-donating methylthio group (Hammett σp value for SMe ≈ 0.00) [1]. This electronic difference alters the reactivity of the nitrile group in nucleophilic additions and the overall metabolic fate of the compound, as sulfides are prone to rapid oxidation to sulfoxides/sulfones in vivo, whereas sulfones are generally metabolically stable [2]. For procurement, selecting the sulfonyl derivative ensures a defined, stable oxidation state suitable for late-stage functionalization or as a bioisostere replacement.

Oxidation State Synthetic Intermediate Metabolic Stability

Purity and Availability Benchmarking

Commercial availability with defined purity specifications is critical for reproducible research. 3-Methyl-4-(methylsulfonyl)benzonitrile is offered at 98% purity by Leyan (catalog number 1851289) and at 95%+ purity by Chemenu (catalog number CM754187) . In contrast, the related 4-(methylsulfonyl)benzonitrile is available at 95% purity from Thermo Scientific , while the 3-methyl-4-(methylthio)benzonitrile analog is offered at 95%+ . The availability of a 98% purity grade for the target compound provides researchers with a higher purity option, reducing the potential for unknown impurities that could confound biological assay results or synthetic yields.

Procurement Purity Specification Reproducibility

3-Methyl-4-(methylsulfonyl)benzonitrile: Application Scenarios


Medicinal Chemistry Lead Optimization

Given its XLogP3 of 0.7 and molecular weight of 195.24 g/mol, 3-Methyl-4-(methylsulfonyl)benzonitrile occupies a favorable position in Lipinski's 'Rule of Five' space [1]. The lower lipophilicity compared to the 3-sulfonyl isomer suggests enhanced aqueous solubility and potentially reduced promiscuity. Medicinal chemists procuring this specific compound can use it as a building block to introduce a metabolically stable sulfone moiety while maintaining a balanced physicochemical profile, a critical consideration during hit-to-lead optimization .

Agrochemical and Pharmaceutical Intermediate

The methylsulfonyl group is a robust electron-withdrawing substituent that activates the aromatic ring toward nucleophilic aromatic substitution and stabilizes adjacent negative charges [1]. The 3-methyl group provides additional steric bulk, potentially influencing regioselectivity in subsequent transformations. This combination makes 3-Methyl-4-(methylsulfonyl)benzonitrile a versatile intermediate for the synthesis of sulfone-containing heterocycles, which are prevalent scaffolds in herbicides, fungicides, and kinase inhibitors .

High-Purity Building Block for SAR Studies

The availability of 3-Methyl-4-(methylsulfonyl)benzonitrile at 98% purity from reputable vendors enables researchers to prepare stock solutions with well-defined concentrations, minimizing the impact of impurities on dose-response curves and binding assays [1]. This high-purity grade is particularly valuable for early-stage SAR campaigns where small structural modifications (e.g., the presence of a 3-methyl group) are correlated with subtle changes in potency or selectivity, and where impurity-driven false positives must be avoided .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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